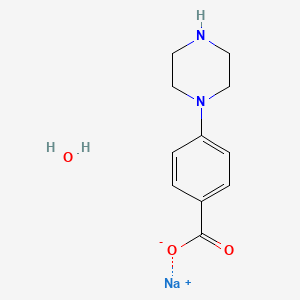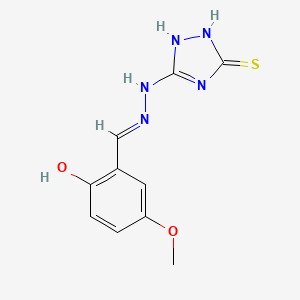![molecular formula C19H22ClN3O2 B6136069 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B6136069.png)
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in scientific research. The compound is known for its potential applications in the field of medicine, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves the inhibition of various enzymes and proteins involved in the development and progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets involved in disease development and progression. However, the compound also has limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine. One direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its potential toxicity. Additionally, further research is needed to elucidate its mechanism of action and identify additional targets for its therapeutic use.
In conclusion, 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine is a promising compound with potential applications in the field of medicine. Its synthesis method has been optimized, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its therapeutic potential and optimize its use in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine involves the reaction between 4-chloro-3,5-dimethylphenol and 2-pyridinecarboxaldehyde, followed by the reaction with piperazine and acetic anhydride. This method has been optimized to achieve a high yield of the desired product.
Scientific Research Applications
1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-11-16(12-15(2)19(14)20)25-13-18(24)23-9-7-22(8-10-23)17-5-3-4-6-21-17/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXXMFBYDLOLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6135994.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B6136023.png)
![1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine](/img/structure/B6136034.png)
![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6136039.png)
![N-2-naphthyl-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6136045.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6136049.png)

![methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate](/img/structure/B6136074.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B6136086.png)
![4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6136088.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B6136091.png)